methyl 4-({[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetyl}amino)benzoate is an organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetyl}amino)benzoate typically involves the following steps:
Formation of the triazine ring: This can be achieved by reacting 4-methylphenyl hydrazine with ethyl acetoacetate under acidic conditions to form the triazine ring.
Acetylation: The triazine derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with methyl 4-aminobenzoate: The acetylated triazine derivative is then coupled with methyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazine ring structure makes it a versatile intermediate in organic synthesis.
Biology
In biological research, methyl 4-({[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetyl}amino)benzoate is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-({[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The acetyl and methylphenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(((((4-methylphenyl)sulfonyl)amino)acetyl)amino)benzoate: This compound has a similar structure but contains a sulfonyl group instead of a triazine ring.
Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate: This compound also contains a 4-methylphenyl group but has different functional groups attached.
Uniqueness
Methyl 4-({[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetyl}amino)benzoate is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. The presence of the triazine ring allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C20H18N4O4 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 4-[[2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H18N4O4/c1-13-3-5-14(6-4-13)17-11-21-24(20(27)23-17)12-18(25)22-16-9-7-15(8-10-16)19(26)28-2/h3-11H,12H2,1-2H3,(H,22,25) |
InChI Key |
BGPZTAYFFZVTFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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